1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

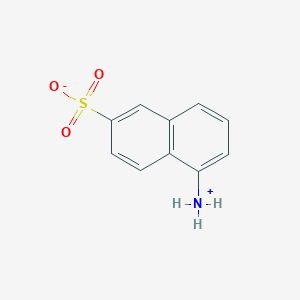

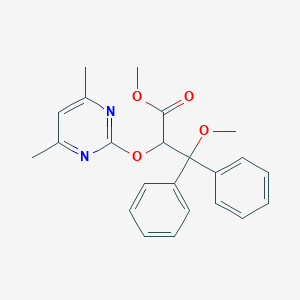

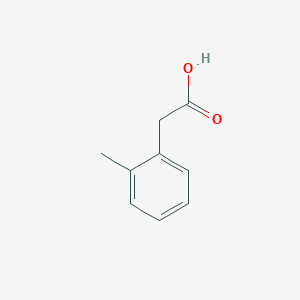

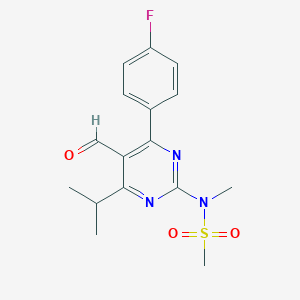

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine, or 1-B2DPH, is a hydrazine compound that has been studied for its versatile applications in scientific research. The compound is composed of a but-2-en-1-ylidene group and a 2,4-dinitrophenylhydrazine group, both of which are linked together by a single bond. The compound has been studied for its potential use in various fields of scientific research, ranging from biochemistry to pharmacology.

Wissenschaftliche Forschungsanwendungen

Colorimetric Sensors for Selective Detection

Research has demonstrated the use of novel hydrazones, including derivatives of 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine, as colorimetric sensors for the selective detection of ions like acetate. These compounds change color upon interaction with specific ions due to hydrogen bonding and proton transfer mechanisms. This property makes them useful for developing sensitive and selective chemosensors in environmental monitoring and analytical chemistry (Gupta et al., 2014).

Antimicrobial Activities

Hydrazones derived from this compound have been synthesized and shown to possess antimicrobial properties. For example, studies have found that certain derivatives exhibit antifungal activity against strains such as Rhizoctonia solani and Bipolaris oryzae, highlighting their potential as lead compounds for developing new antifungal agents. Additionally, their antibacterial activity against both Gram-positive and Gram-negative bacteria has been explored, although with varying degrees of effectiveness (Dammene debbih et al., 2018).

Analytical Chemistry Applications

This compound derivatives have been utilized in the development of analytical methods for the determination of aldehydes and ketones. These compounds form hydrazones upon reaction with aldehydes, which can then be quantitatively analyzed using techniques such as High-Performance Liquid Chromatography (HPLC). This application is significant in environmental monitoring, where the accurate detection of aldehydes and ketones is essential (Büldt & Karst, 1997).

Synthesis and Characterization of Complexes

The compound and its derivatives have also been used in the synthesis of metal complexes. These complexes have been characterized by various spectroscopic techniques, indicating potential applications in materials science and catalysis. The study of these complexes contributes to the understanding of the structural and electronic properties of hydrazone-based ligands in coordination chemistry (Al-Saadawy, 2019).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine' involves the reaction of but-2-en-1-al with 2,4-dinitrophenylhydrazine in the presence of a suitable catalyst.", "Starting Materials": [ "But-2-en-1-al", "2,4-dinitrophenylhydrazine" ], "Reaction": [ "Step 1: Add but-2-en-1-al to a reaction flask.", "Step 2: Add 2,4-dinitrophenylhydrazine to the reaction flask.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Isolate the product by filtration or by extraction with a suitable solvent.", "Step 7: Purify the product by recrystallization or by chromatography." ] } | |

CAS-Nummer |

1527-96-4 |

Molekularformel |

C10H10N4O4 |

Molekulargewicht |

250.21 g/mol |

IUPAC-Name |

N-[(Z)-[(E)-but-2-enylidene]amino]-2,4-dinitroaniline |

InChI |

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6- |

InChI-Schlüssel |

GFUVNGJSSAEZHW-OKAJUWNNSA-N |

Isomerische SMILES |

C/C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES |

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Piktogramme |

Flammable; Irritant |

Synonyme |

2-Butenal 2-(2,4-Dinitrophenyl)hydrazone; 2-Butenal (2,4-Dinitrophenyl)hydrazone; Crotonaldehyde (2,4-Dinitrophenyl)hydrazone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)